

Application Notes and Protocols: Yohimbic Acid Ethyl Ester in Medicinal Chemistry

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Compound of Interest

Compound Name: Yohimbic acid ethyl ester

Cat. No.: B1684275

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Introduction

Yohimbic acid ethyl ester is a derivative of yohimbic acid, an alkaloid found in the bark of the *Pausinystalia yohimbe* tree. In the field of medicinal chemistry, it serves as a valuable scaffold for the development of selective adrenoceptor antagonists. Its primary pharmacological application lies in its activity as a selective antagonist of the alpha-2A adrenergic receptor (ADRA2A), a G protein-coupled receptor involved in various physiological processes. These application notes provide a comprehensive overview of its synthesis, pharmacological activity, and relevant experimental protocols for its investigation.

Medicinal Chemistry Applications

The principal application of **yohimbic acid ethyl ester** in medicinal chemistry is as a selective antagonist of the ADRA2A receptor.^[1] This selectivity makes it a valuable tool for studying the physiological and pathological roles of this specific receptor subtype. The parent compound, yohimbine, is a non-selective antagonist of alpha-2 adrenergic receptors and also interacts with other receptors, leading to a complex pharmacological profile and potential side effects.^[2] The ethyl ester modification of yohimbic acid has been explored as a strategy to enhance selectivity for the ADRA2A subtype.

Further derivatization of the yohimbine scaffold, including modifications at the ester group, has been a key strategy in the structure-based design of more potent and selective ADRA2A

antagonists. These efforts aim to develop therapeutic agents for conditions where ADRA2A modulation is beneficial, such as in certain inflammatory and cardiovascular disorders.

Quantitative Data

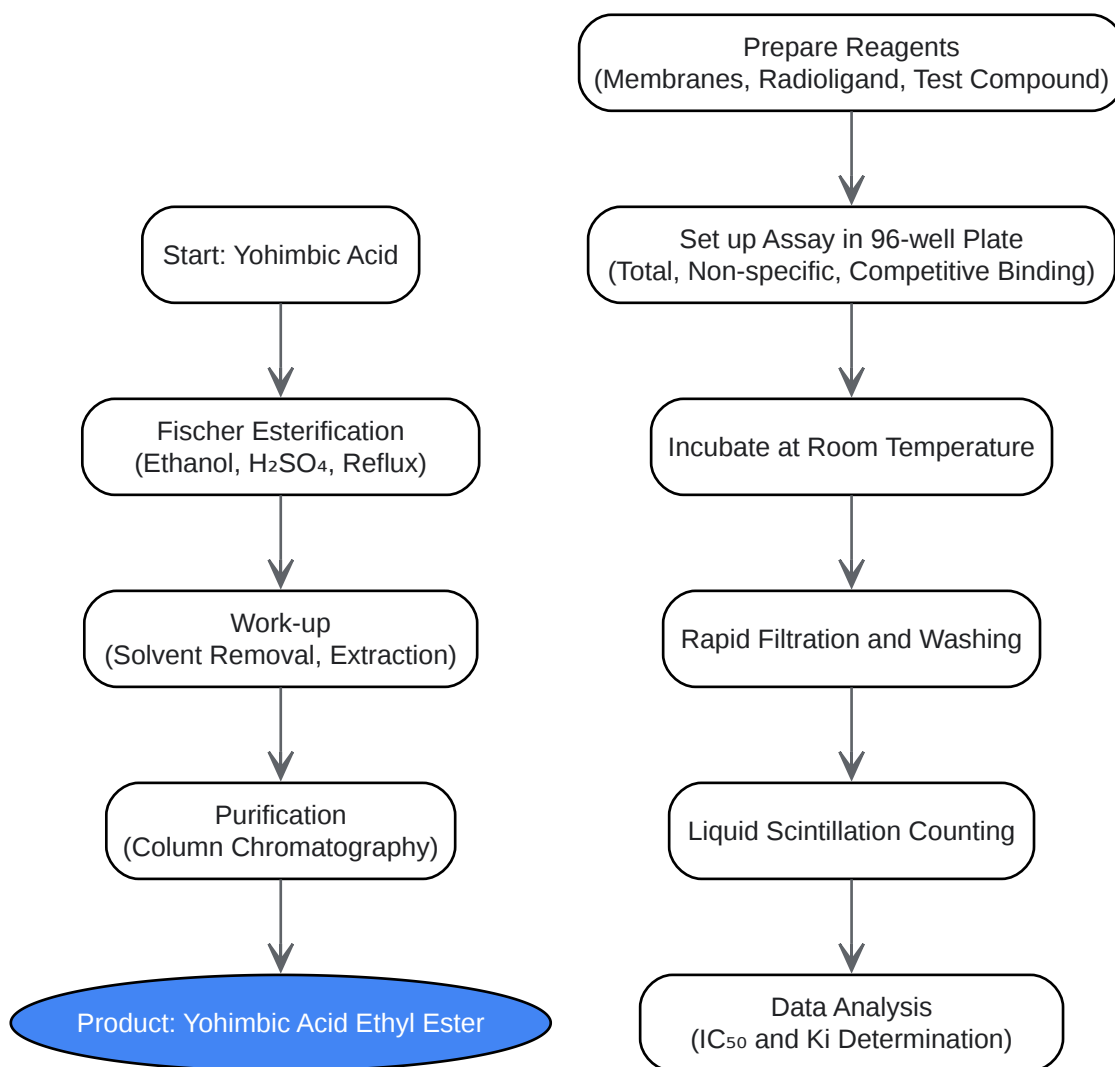
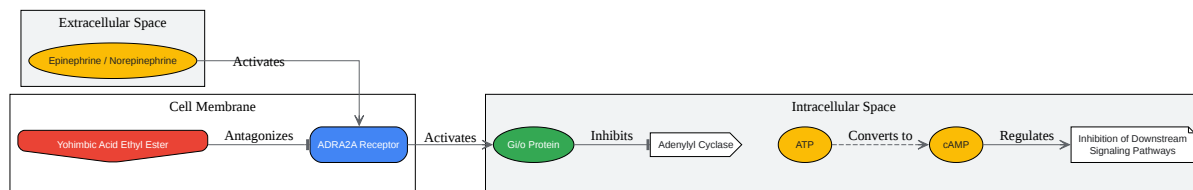
The following table summarizes the reported in vitro activity of **yohimbic acid ethyl ester**.

Compound	Target	Assay Type	IC50 (nM)	Reference
Yohimbic Acid Ethyl Ester	ADRA2A	Radioligand Binding Assay	31	[1]
Yohimbic Acid Ethyl Ester	ADRA1A	Radioligand Binding Assay	>1000	[1]

Table 1: In Vitro Activity of **Yohimbic Acid Ethyl Ester**

Signaling Pathway

Yohimbic acid ethyl ester exerts its effect by antagonizing the ADRA2A receptor, which is a Gi/o-coupled G protein-coupled receptor (GPCR). Upon activation by its endogenous ligands, epinephrine and norepinephrine, the ADRA2A receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, **yohimbic acid ethyl ester** prevents the downstream signaling cascade.



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References

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- 2. Yohimbine as a Starting Point to Access Diverse Natural Product-Like Agents with Reprogrammed Activities against Cancer-Relevant GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
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